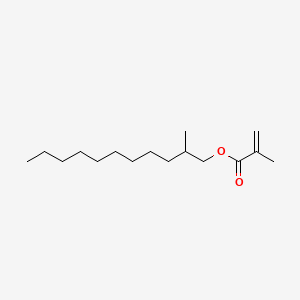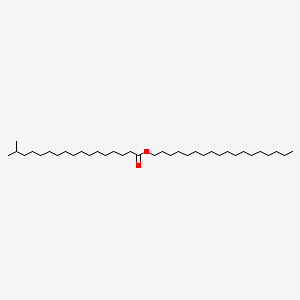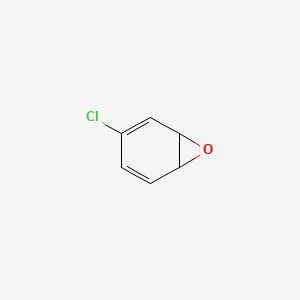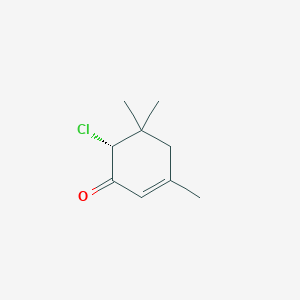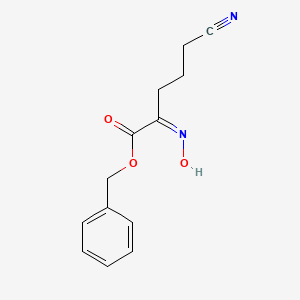
4-Ethyl-4-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane. This involves the reaction of heptane with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide ions are replaced by the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts in a refinery setting. These catalysts facilitate the alkylation of heptane with ethylene and methanol or other suitable alkylating agents. The process is carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-methylheptane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, zeolite catalysts.
Major Products
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-methylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
Wirkmechanismus
As an alkane, 4-Ethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion and halogenation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-3-methylheptane
- 4-Ethyl-2-methylheptane
- 3-Ethyl-4-methylheptane
Uniqueness
4-Ethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the fourth carbon atom. This branching pattern influences its physical properties, such as boiling point and density, and its reactivity in chemical processes.
Eigenschaften
CAS-Nummer |
17302-04-4 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
4-ethyl-4-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3 |
InChI-Schlüssel |
MPYQJQDSICRCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


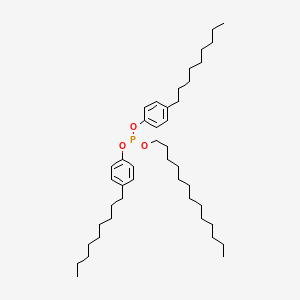
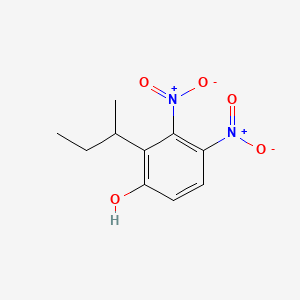

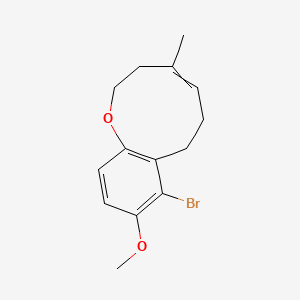

![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

